2-(Trifluoromethyl)phenol

Descripción

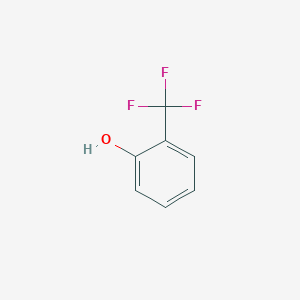

Structure

3D Structure

Propiedades

IUPAC Name |

2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQOPXVJANRGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074849 | |

| Record name | 2-(Trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444-30-4 | |

| Record name | 2-(Trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha-Trifluoro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Trifluoromethyl)phenol, a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structural features, namely the ortho-positioning of a hydroxyl group and an electron-withdrawing trifluoromethyl group, impart valuable properties to molecules that incorporate this moiety, including enhanced metabolic stability and binding affinity.[1] This document details a high-yield synthetic protocol, thorough characterization data, and the logical workflows involved.

Synthesis of this compound

A robust and high-yielding method for the synthesis of this compound involves a two-step process: the formation of a benzyl ether intermediate from a readily available starting material, followed by deprotection via catalytic hydrogenolysis. This strategy is advantageous due to its efficiency and the mild conditions of the final deprotection step.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process, beginning with the protection of the phenolic hydroxyl group as a benzyl ether, followed by the removal of this protecting group to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-(Trifluoromethyl)phenyl Benzyl Ether

This procedure details the synthesis of the benzyl ether intermediate from 2-chlorobenzotrifluoride.

Materials:

-

2-Chlorobenzotrifluoride

-

Benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add benzyl alcohol (1.1 eq.) dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium benzylate.

-

To this solution, add 2-chlorobenzotrifluoride (1.0 eq.) dropwise.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(trifluoromethyl)phenyl benzyl ether.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound via Hydrogenolysis

This protocol describes the deprotection of the benzyl ether to afford the final product.

Materials:

-

2-(Trifluoromethyl)phenyl benzyl ether

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the 2-(trifluoromethyl)phenyl benzyl ether (1.0 eq.) in ethanol or ethyl acetate in a suitable hydrogenation vessel.

-

Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by evacuation.

-

Introduce hydrogen gas to the vessel (typically via a balloon or at a pressure of 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, carefully purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound. The product is often of high purity, but can be further purified by distillation or recrystallization if necessary. A 75% yield has been reported for this step.

Characterization of this compound

A comprehensive characterization of this compound is crucial for confirming its identity and purity. The following tables summarize its physical properties and spectroscopic data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃O | [2] |

| Molecular Weight | 162.11 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 45-46 °C | |

| Boiling Point | 147-148 °C | |

| pKa | 8.95 (at 25 °C) |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H (ortho to -CF₃) |

| ~7.4 | t | 1H | Ar-H (para to -CF₃) |

| ~7.0 | t | 1H | Ar-H (meta to -CF₃) |

| ~6.9 | d | 1H | Ar-H (ortho to -OH) |

| ~5.7 | s (broad) | 1H | OH |

¹³C NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C -OH |

| ~133 | Ar-C H |

| ~128 (q) | C -CF₃ |

| ~127 | Ar-C H |

| ~124 (q, ¹JCF ≈ 272 Hz) | -C F₃ |

| ~119 | Ar-C H |

| ~116 | Ar-C H |

¹⁹F NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -62 | -CF ₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl group) |

| 1250-1180 | Strong | C-O stretch (phenol) |

| 900-675 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular ion) |

| 143 | [M - F]⁺ or [M - H₂O - H]⁺ |

| 114 | [M - H₂O - F]⁺ or [M - CHO - H]⁺ |

| 95 | [M - CF₃]⁺ |

| 65 | [C₅H₅]⁺ |

Logical Relationship for Mass Spectrometry Fragmentation

The fragmentation pattern of this compound in mass spectrometry follows logical pathways characteristic of phenolic and trifluoromethylated aromatic compounds.

This technical guide provides a solid foundation for the synthesis and detailed characterization of this compound, empowering researchers and developers to utilize this versatile compound in their respective fields. The provided protocols and data are intended to be a starting point for laboratory work and can be adapted and optimized as needed.

References

Spectroscopic Data and Analysis of 2-(Trifluoromethyl)phenol (CAS Number: 444-30-4)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for the compound associated with CAS number 444-30-4. It is critical to note that while the topic initially mentioned "3,3-dimethyl-2-oxobutanoic acid," extensive database verification confirms that CAS number 444-30-4 is unequivocally assigned to 2-(Trifluoromethyl)phenol .[1][2][3][4][5] This document will therefore focus exclusively on the spectroscopic properties of this compound, also known by synonyms such as 2-Hydroxybenzotrifluoride and α,α,α-Trifluoro-o-cresol.[1][3] This guide is intended to be a vital resource for professionals in research and development who require detailed spectroscopic information for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.60 | d | 7.8 | Aromatic Proton (H6) |

| 7.45 | t | 7.8 | Aromatic Proton (H4) |

| 7.05 | d | 7.8 | Aromatic Proton (H3) |

| 6.95 | t | 7.8 | Aromatic Proton (H5) |

| 5.5-6.5 | br s | - | Phenolic Hydroxyl Proton (-OH) |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C1 (C-OH) |

| 132.8 | C4 |

| 128.0 | C6 |

| 124.2 (q, J = 272 Hz) | CF₃ |

| 120.2 (q, J ≈ 30 Hz) | C2 (C-CF₃) |

| 119.5 | C5 |

| 117.3 | C3 |

Note: The carbon attached to the trifluoromethyl group (C2) and the trifluoromethyl carbon itself exhibit splitting (quartet, q) due to carbon-fluorine coupling.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3300 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1610, 1500, 1460 | Medium-Strong | Aromatic C=C Bending |

| 1330 | Strong | C-F Stretch |

| 1260 | Strong | C-O Stretch |

| 1160, 1120 | Strong | C-F Stretch |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[6] The exact position can vary with the physical state of the sample.

Table 4: Mass Spectrometry (MS) Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 162 | 100 | [M]⁺ (Molecular Ion) |

| 143 | 50 | [M-F]⁺ |

| 134 | 30 | [M-CO]⁺ |

| 114 | 95 | [M-F-CO]⁺ or [M-CF]⁺ |

| 85 | 40 | [C₆H₅O]⁺ |

| 69 | 20 | [CF₃]⁺ |

Note: Fragmentation patterns are based on Electron Ionization (EI) Mass Spectrometry.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. Below are generalized protocols for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[2]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The solution height should be approximately 4-5 cm.[7]

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

-

-

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A greater number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be collected.

-

Place a small amount of solid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Sample Preparation (KBr Pellet - for solid samples):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

-

Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.[8]

-

Place the pellet in the spectrometer's sample holder for analysis. A background spectrum of an empty sample holder or a pure KBr pellet should be run first.

-

-

Data Acquisition:

-

Spectra are typically collected over the range of 4000-400 cm⁻¹.

-

Co-addition of 16-32 scans is common to improve the signal-to-noise ratio.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

-

-

Instrumentation and Data Acquisition:

-

A standard GC column for separating aromatic compounds (e.g., a DB-5ms column) is typically used.[2]

-

The mass spectrometer is operated in Electron Ionization (EI) mode with a standard ionization energy of 70 eV.[9]

-

The mass analyzer scans a mass range appropriate for the compound, for instance, from m/z 40 to 500.[2]

-

The ion source temperature is typically maintained around 230°C.[9]

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 2-Trifluoromethylphenol | C7H5F3O | CID 67958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Phenol, 2-(trifluoromethyl)- [webbook.nist.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of α,α,α-Trifluoro-o-cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to α,α,α-Trifluoro-o-cresol, also known as 2-(Trifluoromethyl)phenol or o-hydroxybenzotrifluoride. This compound is a valuable intermediate in the pharmaceutical, agrochemical, and material science industries due to the unique properties conferred by the trifluoromethyl group.[1] This guide details key synthetic methodologies, providing experimental protocols and quantitative data to aid researchers in their practical applications.

Introduction

The trifluoromethyl group is a critical substituent in modern chemistry, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of molecules.[1] Consequently, the synthesis of trifluoromethylated compounds, such as α,α,α-Trifluoro-o-cresol, is of significant interest. This guide will explore two primary synthetic pathways to this important molecule, starting from readily available precursors: the hydrolysis of 2-chlorobenzotrifluoride and the diazotization of 2-aminobenzotrifluoride.

Synthetic Pathways

Two principal routes for the synthesis of α,α,α-Trifluoro-o-cresol are highlighted in this guide, each offering distinct advantages and considerations.

A logical workflow for the synthesis of α,α,α-Trifluoro-o-cresol can be visualized as follows:

Caption: Overall workflow for the synthesis of α,α,α-Trifluoro-o-cresol.

Route 1: Synthesis via Hydrolysis of 2-Chlorobenzotrifluoride

This method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzotrifluoride with a hydroxyl group. This reaction is typically performed under high temperature and pressure in the presence of a base.

Experimental Protocol:

A detailed experimental procedure for the hydrolysis of a similar compound, 2-chloro-4-trifluoromethylphenol, is described in patent literature, providing a strong basis for the synthesis of the target molecule.[2] An adaptation of this procedure for 2-chlorobenzotrifluoride is as follows:

-

Reaction Setup: A high-pressure autoclave is charged with 2-chlorobenzotrifluoride, an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), and a copper-based catalyst (e.g., copper(I) chloride or copper(I) oxide) to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to a temperature in the range of 150-250 °C under a pressure of 20-50 atm. The reaction is typically stirred for several hours until completion, which can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling the reactor to room temperature, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1. The aqueous layer is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure α,α,α-Trifluoro-o-cresol.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Chlorobenzotrifluoride | [3] |

| Key Reagents | NaOH or KOH, Copper catalyst | [2] |

| Temperature | 150-250 °C | [2] |

| Pressure | 20-50 atm | [2] |

| Typical Yield | 60-80% (estimated based on similar reactions) |

Route 2: Synthesis via Diazotization of 2-Aminobenzotrifluoride

This classic method involves the conversion of the amino group of 2-aminobenzotrifluoride into a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Experimental Protocol:

The following protocol is based on well-established diazotization and hydrolysis procedures for aromatic amines.

-

Diazotization: 2-Aminobenzotrifluoride is dissolved in an aqueous solution of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be tested with starch-iodide paper.

-

Hydrolysis of the Diazonium Salt: The cold diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. The nitrogen gas evolved during the reaction is a sign of the hydrolysis proceeding. The reaction mixture is heated for an additional period to ensure complete decomposition of the diazonium salt.

-

Work-up and Isolation: After cooling, the reaction mixture is extracted with an organic solvent like diethyl ether. The organic layer is then washed with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

Purification: The resulting crude α,α,α-Trifluoro-o-cresol is purified by vacuum distillation or recrystallization from a suitable solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Aminobenzotrifluoride | |

| Key Reagents | NaNO₂, H₂SO₄ (aq) | |

| Diazotization Temp. | 0-5 °C | |

| Hydrolysis Temp. | Boiling | |

| Typical Yield | 70-85% (estimated based on similar reactions) |

Alternative Synthetic Strategies

While the two routes detailed above are the most common, other methods for the synthesis of trifluoromethylated phenols have been reported. These include:

-

Direct Trifluoromethylation of Phenol: This approach involves the direct introduction of a trifluoromethyl group onto the phenol ring. However, achieving regioselectivity for the ortho position can be challenging. Methods often employ reagents like trifluoromethyltrimethylsilane (Ruppert's reagent) or hypervalent iodine reagents.[4]

-

From o-Cresol: The direct trifluoromethylation of o-cresol is a potential route, though it may require harsh reaction conditions and can lead to a mixture of products.

Conclusion

The synthesis of α,α,α-Trifluoro-o-cresol can be effectively achieved through several synthetic pathways. The hydrolysis of 2-chlorobenzotrifluoride and the diazotization of 2-aminobenzotrifluoride represent robust and scalable methods for the preparation of this important chemical intermediate. The choice of a specific route will depend on the availability of starting materials, the required scale of the synthesis, and the laboratory equipment at hand. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working on the synthesis and application of this valuable compound.

References

- 1. nbinno.com [nbinno.com]

- 2. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-(Trifluoromethyl)phenol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(trifluoromethyl)phenol in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, agrochemical formulations, and materials science, where it serves as a key intermediate and building block.[1] This document presents solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as o-hydroxybenzotrifluoride, is an aromatic organic compound with the chemical formula C₇H₅F₃O.[2][3][4][5] Its structure consists of a phenol ring substituted with a trifluoromethyl group at the ortho position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's physicochemical properties, including its acidity and solubility.[1]

Chemical Structure:

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 444-30-4[2][3][4] |

| Molecular Weight | 162.11 g/mol [3][6] |

| Appearance | White to cream crystals or powder[6] |

| Melting Point | 37-47 °C[6] |

Solubility Data

Table 1: Illustrative Mole Fraction (χ) Solubility of this compound in Selected Organic Solvents

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 293.15 | 0.45 | 0.38 | 0.65 | 0.52 |

| 298.15 | 0.52 | 0.44 | 0.72 | 0.59 |

| 303.15 | 0.59 | 0.51 | 0.79 | 0.66 |

| 308.15 | 0.66 | 0.58 | 0.85 | 0.73 |

| 313.15 | 0.73 | 0.65 | 0.91 | 0.80 |

Note: The data in this table is illustrative and intended for guidance. Actual experimental values may vary.

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the solid-liquid equilibrium of this compound in organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is widely recognized for its reliability in generating accurate solubility data.

Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate (analytical grade)

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath

-

Centrifuge

-

Drying oven

-

Glass vials with airtight seals

-

Syringes and syringe filters (0.45 µm)

-

Pipettes and other standard laboratory glassware

-

Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure solid-liquid equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Gravimetric Analysis: Determine the mass of the collected saturated solution. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent until a constant weight of the dissolved this compound is achieved.

-

Calculation: Calculate the mole fraction solubility (χ) using the following equation:

χ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved this compound

-

M₁ is the molar mass of this compound

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the process of determining and utilizing solubility data for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Phenol, 2-(trifluoromethyl)- [webbook.nist.gov]

- 3. 2-Trifluoromethylphenol | C7H5F3O | CID 67958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 2-(trifluoromethyl)- [webbook.nist.gov]

- 5. stenutz.eu [stenutz.eu]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Commercial availability of 2-Hydroxybenzotrifluoride

An In-depth Technical Guide to the Commercial Availability and Application of 2-Hydroxybenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxybenzotrifluoride (CAS No. 444-30-4), also known as 2-(Trifluoromethyl)phenol or α,α,α-Trifluoro-o-cresol. This document details its commercial availability, physicochemical properties, and its significant role as a versatile intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.

Physicochemical Properties

2-Hydroxybenzotrifluoride is a fluorinated organic compound distinguished by a trifluoromethyl group ortho to a hydroxyl group on a benzene ring.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's reactivity and the properties of its derivatives, enhancing metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[1]

Table 1: Physicochemical Data for 2-Hydroxybenzotrifluoride

| Property | Value | References |

| CAS Number | 444-30-4 | [1] |

| Molecular Formula | C₇H₅F₃O | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 44-47 °C | [1] |

| Boiling Point | 149 °C | [1] |

| Purity (Typical) | ≥97-98% (GC) | [1][2] |

| InChI Key | ZOQOPXVJANRGJZ-UHFFFAOYSA-N | [2] |

| SMILES | Oc1ccccc1C(F)(F)F | [2] |

Commercial Availability

2-Hydroxybenzotrifluoride is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in various grades of purity and quantities, suitable for laboratory-scale synthesis up to pilot-plant production. It is important to note that this chemical is intended for professional research and industrial use only.[1]

Table 2: Commercial Suppliers of 2-Hydroxybenzotrifluoride

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 1 g |

| TCI America | >98.0% (GC) | 5 g, 25 g |

| Chem-Impex | ≥ 98% (GC) | 10 g, 25 g |

| Fisher Scientific | 98.0+% | 10 g, 25 g |

Applications in Pharmaceutical Synthesis

2-Hydroxybenzotrifluoride is a key building block in organic synthesis, particularly for creating pharmaceuticals and agrochemicals.[1] Its structure is incorporated into more complex molecules to leverage the unique properties of the trifluoromethyl group. A notable application is in the synthesis of analogs of combretastatin A-4, a potent natural product known for its anti-cancer properties as a vascular disrupting agent (VDA).[3][4] These agents function by selectively targeting and collapsing tumor vasculature, leading to tumor cell death.[4]

The synthesis of such complex molecules often involves multi-step reaction sequences. A generalized workflow might include the protection or activation of the hydroxyl group of 2-Hydroxybenzotrifluoride, followed by a cross-coupling reaction to build the core structure of the target molecule.

Caption: Generalized synthetic workflow utilizing 2-Hydroxybenzotrifluoride.

Experimental Protocols

While specific multi-step syntheses starting directly from 2-Hydroxybenzotrifluoride to produce complex drugs are proprietary or described within broader synthetic campaigns, its functional groups undergo well-established reactions. The following protocols represent standard, detailed methodologies for key transformations of the phenolic hydroxyl group, which are fundamental to its use as a synthetic intermediate.

Protocol: Williamson Ether Synthesis

This protocol describes the formation of an ether from the hydroxyl group of 2-Hydroxybenzotrifluoride, a common first step in a multi-step synthesis. The procedure is adapted from standard methodologies for this reaction type.[5]

Objective: To synthesize 2-(alkoxy)benzotrifluoride.

Materials:

-

2-Hydroxybenzotrifluoride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-Hydroxybenzotrifluoride (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction.[6][7] This would typically be performed on a derivative of 2-Hydroxybenzotrifluoride (e.g., a triflate or halide derivative) to couple with a boronic acid.

Objective: To form a biaryl linkage from a 2-(Trifluoromethyl)phenyl derivative.

Materials:

-

Aryl halide or triflate derived from 2-Hydroxybenzotrifluoride (1.0 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add the aryl halide/triflate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.03 eq), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the coupled product.

Biological Context: Mechanism of Action of Combretastatin Analogs

Derivatives synthesized using 2-Hydroxybenzotrifluoride as a building block, such as certain combretastatin A-4 analogs, are potent antimitotic agents.[4][8] Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, motility, and structure.[4]

These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[4] This disruption leads to a cascade of downstream events, including cell cycle arrest in the G2/M phase, activation of apoptotic pathways, and ultimately, cell death.[9][10] In the context of cancer therapy, the particular sensitivity of newly formed endothelial cells in tumor vasculature to these agents leads to a rapid shutdown of blood supply to the tumor, classifying them as potent vascular disrupting agents.[3][11] Recent studies have also implicated the suppression of key survival signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, in the cytotoxic effects of advanced combretastatin analogs.[9]

Caption: Mechanism of action for combretastatin analogs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Hydroxybenzotrifluoride 97 444-30-4 [sigmaaldrich.com]

- 3. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vascular disrupting agents | amdbook.org [amdbook.org]

Methodological & Application

Application Notes and Protocols: 2-(Trifluoromethyl)phenol in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of valuable agrochemicals utilizing 2-(trifluoromethyl)phenol and its derivatives as key intermediates. The inclusion of the trifluoromethyl group often enhances the efficacy and metabolic stability of the resulting pesticides. This document offers detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and biological mechanisms of action to support research and development in the agrochemical sector.

Introduction: The Role of this compound in Agrochemicals

This compound and its substituted analogues are versatile building blocks in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[1] The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the physicochemical properties of the parent molecule, often leading to increased biological activity, metabolic stability, and lipophilicity.[1] These characteristics are highly desirable in the design of modern crop protection agents.

This document focuses on the synthesis of the herbicide Fomesafen, a protoporphyrinogen oxidase (PPO) inhibitor, as a prime example of an agrochemical derived from a this compound derivative.

Synthesis of the Herbicide Fomesafen

Fomesafen is a selective herbicide used for the post-emergence control of broadleaf weeds in various crops.[2] Its synthesis is a multi-step process that begins with the preparation of a key intermediate, 2-chloro-4-(trifluoromethyl)phenol.

Overall Synthetic Workflow

The following diagram illustrates the overall synthetic route to Fomesafen, starting from the readily available 4-chlorobenzotrifluoride.

Caption: Synthetic pathway for Fomesafen.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)phenol

This protocol describes the ortho-chlorination of 4-(trifluoromethyl)phenol, which can be synthesized from 4-chlorobenzotrifluoride. In the troposphere, 4-chlorobenzotrifluoride has an estimated half-life of 67 days and is transformed by reaction with photochemically-produced hydroxyl radicals to give mainly 2-chloro-5-trifluoromethylphenol.[3] A prominent laboratory method for the synthesis of 2-chloro-4-(trifluoromethyl)phenol is the direct ortho-chlorination of 4-(trifluoromethyl)phenol using N-chlorosuccinimide (NCS) as the chlorinating agent.[4]

-

Materials: 4-(trifluoromethyl)phenol, N-chlorosuccinimide (NCS), Dichloromethane (CH₂Cl₂), Catalyst (e.g., a Lewis acid, optional).

-

Procedure:

-

Dissolve 4-(trifluoromethyl)phenol in dichloromethane in a reaction vessel.

-

Cool the mixture in an ice bath.

-

Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution. A catalytic amount of a Lewis acid may be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 2-chloro-4-(trifluoromethyl)phenol. A 69% yield has been reported for a similar hydroxylation and chlorination process.[5]

-

Protocol 2: Synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid

This protocol details the etherification of m-hydroxybenzoic acid with 3,4-dichlorobenzotrifluoride, a common industrial route.

-

Materials: m-Hydroxybenzoic acid, 3,4-Dichlorobenzotrifluoride, Potassium hydroxide, Dimethyl sulfoxide (DMSO), Toluene, Crown ether catalyst.

-

Procedure:

-

In a reaction vessel, combine m-hydroxybenzoic acid, potassium hydroxide, dimethyl sulfoxide, toluene, and a crown ether catalyst.[6]

-

Heat the mixture to a temperature between 130-175°C. The toluene acts as an azeotropic agent to remove water formed during the salt formation.[6]

-

After the initial salt formation, add 3,4-dichlorobenzotrifluoride to the reaction mixture.

-

Maintain the reaction at 130-175°C and monitor its progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture and perform an acidic workup to precipitate the product.

-

Filter, wash, and dry the solid to obtain 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid. A yield of 96.1% has been reported for a similar oxidation process to obtain this product.[7]

-

Protocol 3: Synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid

This protocol describes the nitration of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid.

-

Materials: 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid, Nitric acid, Sulfuric acid, Toluene, Vinyl acetate monomer, Aluminum-silicon catalyst.

-

Procedure:

-

In a reaction vessel, dissolve 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid in a mixed solvent of toluene and vinyl acetate monomer containing an aluminum-silicon catalyst.[8]

-

Cool the mixture to a temperature between -5°C and 0°C.[8]

-

Slowly add a pre-mixed nitrating mixture of nitric acid and sulfuric acid, maintaining the low temperature.

-

Stir the reaction for 5-6 hours, monitoring for completion.

-

After the reaction is complete, perform a workup by pouring the mixture over ice and extracting the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent to yield 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid. Nitration yields of 70-75% have been reported.[8] A conversion of 83.03% and selectivity of 79.52% have been achieved under optimized continuous flow conditions.[9]

-

Protocol 4: Synthesis of Fomesafen

This protocol details the final amidation step to produce Fomesafen.

-

Materials: 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid, Thionyl chloride, Pyridine, Methanesulfonamide.

-

Procedure:

-

Heat 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (1.58 g) under reflux in an excess of thionyl chloride (20 ml) for 90 minutes to form the acid chloride.[1]

-

Remove the excess thionyl chloride under vacuum.

-

Dissolve the resulting oil in dry pyridine (20 ml).

-

Add methanesulfonamide (0.45 g) and stir the mixture at room temperature overnight.[1]

-

Remove the pyridine under vacuum.

-

Treat the remaining oil with 2-molar hydrochloric acid and extract with ether (2 x 100 ml).[1]

-

Wash the combined ether extracts with water (100 ml), dry over an anhydrous salt, and evaporate the solvent.

-

Recrystallize the residual solid from isopropanol to give Fomesafen. A patent describing a similar process reports a yield of 95.3% for this amidation step.[10]

-

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Purity (%) | Reference(s) |

| 1 | 4-(Trifluoromethyl)phenol | 2-Chloro-4-(trifluoromethyl)phenol | N-Chlorosuccinimide, Dichloromethane | Room Temperature | ~69 | - | [4][5] |

| 2 | m-Hydroxybenzoic acid | 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid | 3,4-Dichlorobenzotrifluoride, KOH, DMSO, Toluene, Crown Ether | 130-175°C | ~96.1 | 85.1 | [6][7] |

| 3 | 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid | 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid | Nitric Acid, Sulfuric Acid, Toluene, Vinyl Acetate, Al-Si Catalyst | -5 to 0°C | 70-85 | - | [8] |

| 4 | 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid | Fomesafen | Thionyl Chloride, Pyridine, Methanesulfonamide | Reflux, Room Temp. | ~95.3 | >95 | [1][10] |

Biological Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Fomesafen belongs to the diphenyl ether class of herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[2][11] PPO is a key enzyme in the biosynthesis of chlorophyll and heme.

Signaling Pathway of PPO Inhibition

The inhibition of PPO by Fomesafen leads to an accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is oxidized to protoporphyrin IX. Protoporphyrin IX, in the presence of light and oxygen, generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and membrane damage, leading to cell death.[11][12]

Caption: Mechanism of action of Fomesafen.

Conclusion

This compound and its derivatives are indispensable precursors in the synthesis of modern agrochemicals. The synthetic route to the herbicide Fomesafen exemplifies the strategic use of these building blocks to create highly effective crop protection agents. The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and development in this critical field, ultimately contributing to sustainable agricultural practices.

References

- 1. Fomesafen synthesis - chemicalbook [chemicalbook.com]

- 2. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]

- 3. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 4. 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem [benchchem.com]

- 5. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 6. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. CN102329255B - Process for synthesizing fomesafen through directional nitration - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103387524B - Preparation method of fomesafen - Google Patents [patents.google.com]

- 11. Protoporphyrinogen oxidase - Wikipedia [en.wikipedia.org]

- 12. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

Application Notes and Protocols: 2-Hydroxybenzotrifluoride in Material Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxybenzotrifluoride (also known as 2-(trifluoromethyl)phenol) in the synthesis of high-performance polymers. The incorporation of the trifluoromethyl (-CF3) group from this monomer into polymer backbones imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific dielectric characteristics, making these materials suitable for advanced applications in electronics, aerospace, and coatings.

Application in the Synthesis of Fluorinated Poly(arylene ether)s

Fluorinated poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal and oxidative stability, good mechanical properties, and low dielectric constants. 2-Hydroxybenzotrifluoride can be utilized as a monomer in the synthesis of these polymers via nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring, facilitating the polymerization process.[1]

Experimental Protocol: Synthesis of a Poly(arylene ether) Containing 2-Hydroxybenzotrifluoride Moieties

This protocol describes the synthesis of a fluorinated poly(arylene ether) through the reaction of a bisphenol monomer with a dihalide, where 2-Hydroxybenzotrifluoride can be conceptualized as a comonomer or a building block for a more complex diol.

Materials:

-

2-Hydroxybenzotrifluoride derivative (e.g., a bisphenol derived from it)

-

Activated aromatic dihalide (e.g., Decafluorobiphenyl)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the 2-Hydroxybenzotrifluoride-derived bisphenol monomer, an equimolar amount of the activated aromatic dihalide, and anhydrous potassium carbonate (in slight excess).

-

Add anhydrous DMAc and toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 140-150 °C) under a nitrogen atmosphere to azeotropically remove water.

-

After the complete removal of water, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180 °C.

-

Maintain the reaction at this temperature for 6-12 hours, monitoring the viscosity of the solution.

-

Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.

-

Precipitate the polymer by slowly pouring the viscous solution into a stirred solution of methanol and a small amount of hydrochloric acid.

-

Filter the fibrous polymer precipitate, wash thoroughly with methanol and then with hot water to remove any inorganic salts.

-

Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization:

-

¹H NMR and ¹⁹F NMR: To confirm the chemical structure of the resulting polymer.

-

Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mₙ) and weight average molecular weight (Mₙ) and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Quantitative Data Summary

| Polymer Property | Typical Value Range |

| Number Average Molecular Weight (Mₙ) | 20,000 - 80,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Glass Transition Temperature (T₉) | 180 - 250 °C |

| 5% Weight Loss Temperature (Td5) | > 450 °C in N₂ |

| Dielectric Constant (1 MHz) | 2.5 - 3.0 |

Note: These are representative values for fluorinated poly(arylene ether)s and may vary depending on the specific comonomers and polymerization conditions.

Experimental Workflow for Poly(arylene ether) Synthesis

References

Application Notes and Protocols: The Role of 2-(Trifluoromethyl)phenol in Developing High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenol and its derivatives are pivotal building blocks in the synthesis of high-performance polymers. The incorporation of the trifluoromethyl (-CF3) group into polymer backbones imparts a unique combination of desirable properties, including enhanced thermal stability, superior chemical resistance, lower dielectric constants, and improved solubility. These characteristics make the resulting polymers, such as poly(aryl ether)s and polyimides, highly attractive for advanced applications in the electronics, aerospace, and biomedical fields. This document provides detailed application notes, experimental protocols, and performance data for polymers derived from trifluoromethyl-containing phenolic monomers.

Key Advantages of Incorporating this compound Derivatives in Polymers

The presence of the -CF3 group, a bulky and highly electronegative moiety, on the phenol ring significantly influences the properties of the resulting polymers:

-

Enhanced Thermal Stability: The strong carbon-fluorine bond contributes to high thermal and thermo-oxidative stability, allowing these polymers to be used in high-temperature applications.[1][2][3][4][5]

-

Improved Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack, making the polymers resistant to a wide range of solvents and corrosive agents.

-

Low Dielectric Constant: The -CF3 group increases the free volume within the polymer matrix and reduces the overall polarizability, leading to low dielectric constants and dielectric loss, which are crucial for high-frequency electronic applications.[1][2][3][4][6][7][8][9][10][11][12]

-

Increased Solubility: The bulky nature of the -CF3 group disrupts polymer chain packing, leading to improved solubility in organic solvents and facilitating processing.[3][9]

-

Hydrophobicity: The fluorinated groups impart water-repellent properties to the polymer surface.[10][13]

Applications

Polymers derived from this compound and related monomers are utilized in a variety of high-performance applications:

-

Microelectronics: As interlayer dielectrics, encapsulants, and substrates for printed circuit boards due to their low dielectric constant and high thermal stability.[1][6][13]

-

Aerospace: In components requiring high thermal and chemical resistance, such as coatings, adhesives, and composites.[13]

-

Membranes: For gas separation and filtration due to the altered free volume and chemical resistance.

-

Biomedical Devices: Where biocompatibility and resistance to degradation are required.

Data Presentation

The following tables summarize the key performance characteristics of various high-performance polymers containing trifluoromethyl groups, providing a comparative overview.

Table 1: Thermal and Mechanical Properties of Trifluoromethyl-Containing Polyimides

| Polymer ID | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| TPPI50 | 402 | 563 | 232.73 | 26.26 | [1] |

| TPPI75 | 407 | 570 | - | - | [1] |

| PI (from HFPBDA and 6FDA) | - | - | 102 | 13.0 | [6] |

| PI 5a | 281 | 561 (N2), 520 (air) | - | - | [3] |

| PI 5b | 272 | 551 (N2), 515 (air) | - | - | [3] |

| PI 5c | 259 | 558 (N2), 518 (air) | - | - | [3] |

| PI (from 2-6FDA) | 266 | 521 (N2) | 70.8 | 9.1 | [8] |

Table 2: Dielectric and Other Properties of Trifluoromethyl-Containing Polymers

| Polymer Type | Polymer ID | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Water Absorption (%) | Reference |

| Polyimide | TPPI50 | 2.312 | 0.00676 | - | [1] |

| Polyimide | PI (from HFPBDA and 6FDA) | 3.21 | - | 0.57 | [6] |

| Polyimide | PI 5a | 2.69 | - | 0.59 | [3] |

| Polyimide | PI 5b | 2.85 | - | 0.68 | [3] |

| Polyimide | PI 5c | 2.73 | - | 0.61 | [3] |

| Polyimide | PI (from 2-6FDA) | 2.66 | - | - | [8] |

| Poly(aryl ether) | FPAE (from TFBP) | 2.07 - 2.80 (at 11 GHz) | 0.002 - 0.006 (at 11 GHz) | 0.28 - 0.87 | [2] |

| Poly(aryl ether ketone) | PEK-InmOCF | 2.839 (at 10 GHz) | < 0.007 (at 10 GHz) | - | [4] |

| Poly(aryl ether ketone) | - | 2.6 - 2.7 | - | 0.21 - 0.25 | [5] |

| Epoxy Resin | d-FER-DDM | 2.55 | 0.016 | 0.49 | [10] |

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of high-performance polymers using trifluoromethyl-containing monomers. Researchers should adapt these protocols based on the specific reactivity of their monomers and desired polymer characteristics.

Protocol 1: Synthesis of Poly(aryl ether)s via Nucleophilic Aromatic Substitution

This protocol describes a typical procedure for synthesizing poly(aryl ether)s from a bisphenol containing trifluoromethyl groups and an activated dihalide.

Materials:

-

Trifluoromethyl-containing bisphenol monomer (e.g., 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl - TFBP)

-

Activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone)

-

Anhydrous potassium carbonate (K2CO3)

-

N,N-Dimethylacetamide (DMAc) or other suitable aprotic polar solvent

-

Toluene

-

Methanol

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen/argon inlet, add the trifluoromethyl-containing bisphenol (1 equivalent), the activated aromatic dihalide (1 equivalent), and anhydrous potassium carbonate (1.1 - 1.5 equivalents).

-

Solvent Addition: Add DMAc and toluene to the flask. The amount of DMAc should be sufficient to achieve a solids concentration of 15-25% (w/v), and toluene is typically added at about half the volume of DMAc.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring under a slow stream of nitrogen/argon. The water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

-

Polymerization: After dehydration, carefully remove the Dean-Stark trap and increase the temperature to 160-180 °C to remove the toluene. Continue the polymerization at this temperature for 6-24 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.

-

Precipitation and Purification: After the polymerization is complete, cool the viscous polymer solution to room temperature and dilute it with additional DMAc if necessary. Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

-

Washing and Drying: Filter the precipitated fibrous or powdered polymer. Wash the polymer thoroughly with hot water and methanol to remove any residual salts and unreacted monomers.

-

Final Drying: Dry the purified polymer in a vacuum oven at 80-120 °C for 24 hours or until a constant weight is achieved.

Protocol 2: Two-Step Synthesis of Polyimides

This protocol outlines the synthesis of polyimides from a trifluoromethyl-containing diamine and a dianhydride, proceeding through a poly(amic acid) intermediate.

Materials:

-

Trifluoromethyl-containing diamine monomer

-

Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

-

Anhydrous N-methyl-2-pyrrolidone (NMP) or other suitable aprotic polar solvent

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Argon or Nitrogen gas

Procedure:

Step 1: Synthesis of Poly(amic acid)

-

Monomer Dissolution: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen/argon inlet, dissolve the trifluoromethyl-containing diamine (1 equivalent) in anhydrous NMP.

-

Dianhydride Addition: Once the diamine is fully dissolved, add the dianhydride (1 equivalent) portion-wise to the stirred solution at room temperature. Ensure the temperature does not rise significantly.

-

Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen/argon atmosphere for 8-24 hours. The viscosity of the solution will increase as the poly(amic acid) is formed.

Step 2: Chemical Imidization

-

Dehydrating Agent Addition: To the viscous poly(amic acid) solution, add acetic anhydride (2-4 equivalents) and pyridine (1-2 equivalents) as the dehydrating agent and catalyst, respectively.

-

Imidization Reaction: Stir the mixture at room temperature for 1-2 hours, and then heat to 80-120 °C for an additional 2-4 hours to complete the imidization.

-

Precipitation: Cool the polymer solution to room temperature and precipitate the polyimide by pouring it into a large volume of methanol with vigorous stirring.

-

Washing and Drying: Filter the resulting polymer, wash it extensively with methanol, and then dry it in a vacuum oven at 150-200 °C for 24 hours.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of high-performance polymers from this compound derivatives.

Caption: General workflow for the development of high-performance polymers.

This comprehensive guide provides a foundational understanding for researchers and professionals working with this compound and its derivatives in the exciting field of high-performance polymers. The unique properties conferred by the trifluoromethyl group continue to drive innovation in materials science, enabling the development of next-generation materials for demanding applications.

References

- 1. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]

- 2. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - 北京理工大学 [pure.bit.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A fluoropolymer with a low dielectric constant at a high frequency derived from bio-based anethole - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-(Trifluoromethyl)phenol as a Pesticide Intermediate for Fungicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)phenol is a versatile chemical intermediate increasingly utilized in the synthesis of advanced agrochemicals, particularly fungicides. The incorporation of the trifluoromethyl (-CF₃) group into the molecular structure of a pesticide can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target enzymes, leading to improved efficacy and durability.[1] This document provides detailed application notes on the use of this compound in the synthesis of Thifluzamide, a potent succinate dehydrogenase inhibitor (SDHI) fungicide. It includes a plausible synthetic pathway, detailed experimental protocols, quantitative data on fungicidal activity, and a description of the mechanism of action.

Introduction to this compound in Fungicide Synthesis

The unique electronic properties of the trifluoromethyl group make this compound a valuable building block in the design of modern fungicides. Its strong electron-withdrawing nature can influence the acidity of the phenolic hydroxyl group and activate the aromatic ring for various chemical modifications.[1] While not a direct precursor in all commercial syntheses, its structural motif is central to many potent fungicidal molecules. This document focuses on its application in the synthesis of Thifluzamide, a commercial fungicide effective against a broad spectrum of pathogenic fungi.

Featured Application: Synthesis of Thifluzamide

Thifluzamide is a thiazole carboxamide fungicide that effectively controls a wide range of Basidiomycete fungi.[2] Its mode of action is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, disrupting fungal respiration and energy production.[1][3][4]

Proposed Synthetic Pathway from this compound

While commercial synthesis routes for Thifluzamide may vary, a plausible pathway involving intermediates derivable from this compound is presented below. This pathway illustrates how the core structure of this compound can be elaborated into a key component of the final fungicidal molecule. The synthesis of the key intermediate, 2,6-dibromo-4-(trifluoromethoxy)aniline, typically starts from 4-(trifluoromethoxy)aniline. A potential, albeit multi-step, conversion of a phenol to a trifluoromethoxy aniline derivative has been described in the literature, making this proposed pathway chemically reasonable for illustrative purposes.

References

- 1. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 3. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Incorporating 2-(Trifluoromethyl)phenol into Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The 2-(trifluoromethyl)phenol scaffold, in particular, has emerged as a highly valuable building block in the synthesis of novel therapeutic agents. The trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, imparts unique physicochemical properties to parent molecules. Its introduction can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3] These attributes are critical for the development of drugs with enhanced efficacy, more favorable pharmacokinetic profiles, and reduced side effects.[1]

This document provides detailed protocols and application notes for the chemical modification of this compound and its derivatives, outlines strategies for evaluating their biological activity, and presents quantitative data in a structured format.

Key Physicochemical Properties and Rationale for Use

The unique arrangement of a hydroxyl group and a trifluoromethyl group in the ortho position on a benzene ring provides a versatile platform for chemical synthesis.[1]

-

Enhanced Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidative metabolism at that position, thereby increasing the drug's half-life.[2]

-

Binding Affinity: The high electronegativity of the -CF₃ group can alter the electron distribution of the aromatic ring, leading to stronger interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets.[1][2]

-

Modulated Acidity: The electron-withdrawing nature of the -CF₃ group increases the acidity of the phenolic proton, influencing its reactivity and interaction with biological systems.[1]

General Strategies for Incorporation

The this compound moiety can be incorporated into larger, more complex molecules through various synthetic strategies. The phenolic hydroxyl group is a primary site for derivatization, while the aromatic ring can also be functionalized.

Caption: General synthetic pathways for derivatizing the this compound scaffold.

Application Note 1: Synthesis of Bioactive Ethers and Esters

Derivatization of the phenolic hydroxyl group is a powerful method to modulate the physicochemical and biological properties of the parent compound.[2] Ether and ester derivatives can exhibit altered lipophilicity, membrane permeability, and target engagement.[2]

Caption: Workflow for synthesizing ether and ester derivatives from a trifluoromethylphenol.

Experimental Protocol: Williamson Ether Synthesis (Methyl Ether Derivative)

This protocol describes the synthesis of a methyl ether from 2-Allyl-5-trifluoromethyl phenol, a principle applicable to other alkyl halides.[2]

-

Preparation: Suspend sodium hydride (NaH, 1.2 equivalents) in anhydrous dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

-

Deprotonation: Cool the suspension to 0 °C. Add a solution of 2-Allyl-5-trifluoromethyl phenol (1 equivalent) in anhydrous DMF dropwise.

-

Activation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Reaction: Let the reaction warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Extract the mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired methyl ether derivative.[2]

Experimental Protocol: Ester Synthesis (Acetate Ester Derivative)

This protocol details the synthesis of an acetate ester. Other esters can be synthesized using different acyl chlorides or anhydrides.[2]

-

Preparation: Dissolve 2-Allyl-5-trifluoromethyl phenol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Base Addition: Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C.

-

Acylation: Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM.

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Application Note 2: Synthesis via Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction used to synthesize allyl-substituted phenols. This two-step process starts with the formation of an allyl phenyl ether, which then rearranges upon heating.[4]

Caption: Synthetic pathway for 2-Allyl-4-(trifluoromethyl)phenol.

Experimental Protocol: Synthesis of 2-Allyl-4-(trifluoromethyl)phenol

This protocol is adapted from the general synthetic scheme for preparing allyl-substituted phenols.[4]

Step 1: Williamson Ether Synthesis

-

Preparation: To a solution of 4-(trifluoromethyl)phenol (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Alkylation: Add allyl bromide (1.2 equivalents) to the mixture.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Work-up: After cooling to room temperature, filter off the solid K₂CO₃.

-

Concentration: Remove the acetone under reduced pressure to obtain the crude allyl 4-(trifluoromethyl)phenyl ether.

Step 2: Claisen Rearrangement

-

Reaction: Heat the crude allyl 4-(trifluoromethyl)phenyl ether intermediate at 180-200 °C in a sealed tube or under a nitrogen atmosphere.

-